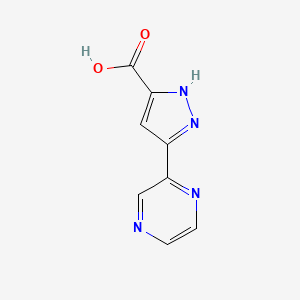

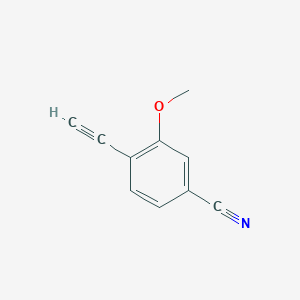

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide, also known as 3-MAM, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic molecule that has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. 3-MAM has been found to have a number of biochemical and physiological effects and has been studied for its potential use in laboratory experiments.

Scientific Research Applications

Molecular Modeling and Structural Analysis

Research on similar benzamide derivatives has involved molecular modeling and structural analysis to understand their intermolecular interactions. For instance, a study by Karabulut et al. (2014) investigated the molecular structure of a related compound through acylation reactions, characterizing it via NMR, elemental analysis, and X-ray diffraction. This research highlighted the influence of dimerization and crystal packing on molecular geometry, providing insights into the conformational and rotational behaviors of aromatic rings in such compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Antiviral Activity

A series of N-phenylbenzamide derivatives, including compounds structurally similar to N-(3-Amino-2-methylphenyl)-3-methoxybenzamide, were synthesized and evaluated for their antiviral activities against Enterovirus 71 (EV 71). One derivative demonstrated effectiveness at low micromolar concentrations, suggesting potential for further development into anti-EV 71 drugs (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Electrochemical Properties and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives has been studied for their antioxidant properties. Jovanović et al. (2020) explored the oxidation mechanisms of these compounds, revealing their potential as powerful antioxidants by scavenging free radicals, which is crucial for understanding their free radical scavenging activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Psycho-neurotropic Profiling

Research into the psycho- and neurotropic properties of benzamide derivatives has identified compounds with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating their potential for development into psychoactive drugs. This highlights the versatile therapeutic possibilities of benzamide derivatives in treating various neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).

Antimicrobial Screening

Benzamide derivatives incorporating thiazole rings have shown promising in vitro antibacterial and antifungal activities. This suggests their potential as therapeutic agents against microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

Mode of Action

The exact mode of action of N-(3-Amino-2-methylphenyl)-3-methoxybenzamide is not fully understood at this time. It’s hypothesized that the compound may interact with its targets by binding to active sites or allosteric sites, thereby modulating their activity. This could lead to changes in cellular signaling pathways, gene expression, or metabolic processes .

Biochemical Pathways

This compound: may influence several biochemical pathways. Given its structural features, it could potentially affect pathways involving amines or amides .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of This compound Depending on its targets and mode of action, it could potentially alter cellular functions, induce or inhibit specific signaling pathways, or modulate gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets .

properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-13(16)7-4-8-14(10)17-15(18)11-5-3-6-12(9-11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQUFNLSLCWMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)